(2S)-N,N-dimethylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry
Pyrrolidine-2-carboxamide derivatives have been utilized in coordination chemistry to synthesize new ligands and complexes. For instance, ligands containing pyridine 2-carboxamide units linked by flexible chains have been developed, leading to the synthesis of monomeric and dimeric copper(II) complexes with distinct structural characteristics (Rowland et al., 2001).
Antituberculosis Activity
Compounds related to pyrrolidine-2-carboxamide have shown promise as antituberculosis agents. For example, a series of imidazo[1,2-a]pyridine carboxamides exhibited potent in vitro activity against both replicating and non-replicating multi- and extensive drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as new drug leads (Moraski et al., 2011).
Mechanism of Action
Target of Action
The primary target of H-Pro-NMe2 is the transcription factor NME2 (NME/NM23 nucleoside diphosphate kinase 2) . NME2 is known to play a crucial role in the regulation of apoptosis in cancer cells .
Mode of Action
H-Pro-NMe2 interacts with its target, NME2, by binding to its domain (amino acids 1–66) . This interaction promotes the transcription of antiapoptotic genes, including miRNA (i.e., miR-100) and protein-encoding genes .
Biochemical Pathways
The interaction between H-Pro-NMe2 and NME2 affects several biochemical pathways. Specifically, it leads to the transcription of antiapoptotic genes, including miR-100 and protein-encoding genes such as RIPK1, STARD5, and LIMS1 . These genes play a crucial role in the suppression of apoptosis of cancer cells .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of H-Pro-NMe2’s action is the suppression of apoptosis in cancer cells . By promoting the transcription of antiapoptotic genes, H-Pro-NMe2 helps to prevent programmed cell death, thereby contributing to the survival of cancer cells .
Biochemical Analysis
Biochemical Properties
The role of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in biochemical reactions is not well-documented in the literature. It is known that the compound can participate in various reactions due to its pyrrolidine ring and carboxamide group. The pyrrolidine ring can act as a nucleophile, participating in reactions with electrophiles, while the carboxamide group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules through its carboxamide group, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Future studies should aim to identify the enzymes and cofactors that interact with this compound and any effects it may have on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428593 |
Source
|
Record name | H-Pro-NMe2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29802-22-0 |
Source
|
Record name | H-Pro-NMe2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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